molecular formula C9H12F3NO5 B2708493 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2172461-11-7

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid

Número de catálogo: B2708493
Número CAS: 2172461-11-7
Peso molecular: 271.192
Clave InChI: IFWVVZSNPAZKKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid consists of two components:

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid: A bicyclic structure featuring a fused cyclopentane and oxazole ring with a carboxylic acid substituent.

2,2,2-Trifluoroacetic acid (TFA): A strong organic acid (pKa ~0.23) commonly used as a counterion to enhance solubility and stability in pharmaceutical salts .

While direct pharmacological data on this compound are scarce, structural analogs provide insights into its likely behavior.

Propiedades

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.C2HF3O2/c9-7(10)6-4-2-1-3-5(4)11-8-6;3-2(4,5)1(6)7/h4-6,8H,1-3H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWVVZSNPAZKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ONC2C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the oxazole ring. This is followed by the introduction of the carboxylic acid group and the trifluoroacetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Ramipril: Cyclopenta-Pyrrole Analogs

Structure: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid . Key Differences:

  • Heterocycle : Pyrrole (NH-containing) vs. oxazole (O- and N-containing) in the target compound.
  • Functional Groups : Ramipril includes an ethoxycarbonylphenylbutanamide side chain, absent in the target compound.
    Properties :
  • Solubility: Sparingly soluble in water, freely soluble in methanol .
  • pKa: 3.74 (carboxylic acid), 5.15 (secondary amine) .
  • Log P: 2.9 .
    Applications : ACE inhibitor for hypertension and heart failure .

HIP-A and HIP-B: Isoxazole-Based EAAT Inhibitors

Structures :

  • HIP-A : 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid.
  • HIP-B : 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid .
    Key Differences :
  • Core Structure : Pyrrolo-isoxazole vs. cyclopenta-oxazole in the target compound.
    Properties :
  • EAAT Inhibition: Noncompetitive inhibition of glutamate uptake (IC50 ~17–18 µM) .
  • Reverse Transport Blockade: Potent inhibition of glutamate-induced aspartate release (IC50 ~1.2–1.6 µM) . Applications: Tools for studying excitatory amino acid transporter mechanisms .

Ethyl 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

Structure : Ethyl ester derivative of a cyclopenta-isoxazole carboxylic acid .
Key Differences :

  • Substituent : Ester group vs. free carboxylic acid in the target compound.
    Applications : Likely a synthetic precursor; ester groups typically enhance membrane permeability in prodrugs.

Role of Trifluoroacetic Acid (TFA) as a Counterion

Properties of TFA :

  • Acidity : pKa ~0.23, significantly stronger than acetic acid (pKa 4.76) .
  • Solubility : Miscible with water and organic solvents, enabling formulation flexibility .
  • Applications : Widely used in peptide synthesis and as a solvent modifier .

Impact on Target Compound :

  • Enhanced Solubility : TFA’s strong acidity likely improves the aqueous solubility of the cyclopenta-oxazole carboxylic acid.
  • Stability : TFA salts are often hygroscopic but provide shelf-stable formulations for bioactive molecules .

Comparative Data Table

Compound Name Core Structure Heterocycle Type Key Functional Groups pKa (Carboxylic Acid) Log P Solubility (Water) Biological Activity
Target Compound + TFA Cyclopenta-oxazole Oxazole Carboxylic acid, TFA salt Not reported ~2–3* Moderate (TFA-enhanced) Not reported (inferred)
Ramipril Cyclopenta-pyrrole Pyrrole Carboxylic acid, amide 3.74 2.9 Sparingly soluble ACE inhibition
HIP-A/HIP-B Pyrrolo-isoxazole Isoxazole Carboxylic acid Not reported ~1–2* Low EAAT inhibition
Ethyl cyclopenta[d]isoxazole-3-carboxylate Cyclopenta-isoxazole Isoxazole Ester Not applicable ~2.5* Low Synthetic intermediate

*Estimated based on structural analogs.

Actividad Biológica

The compound 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid; 2,2,2-trifluoroacetic acid (often referred to as trifluoroacetyl derivative ) is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Before delving into its biological activities, it is essential to understand the chemical properties of the compound:

PropertyValue
Molecular FormulaC9H10F3NO4
Molecular Weight253.17 g/mol
IUPAC Name(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate
InChI KeyDISVOHLOUSMNMY-UHFFFAOYSA-N
Canonical SMILESC1CC2C(C1)ONC2C(=O)OC(=O)C(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroacetyl group enhances the compound's reactivity and binding affinity to various enzymes and receptors. This interaction can modulate several biological pathways, making it a valuable candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A review highlighted that oxazole derivatives have shown promising activity against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several oxazole derivatives against Candida species and Aspergillus species in a study by Singh et al. (2019):
CompoundMIC (µg/ml)
11Candida albicans: 1.6
Candida tropicalis: 3.2
Aspergillus niger: 1.6
Aspergillus flavus: 3.2

This demonstrates the potential of the trifluoroacetyl derivative in antimicrobial applications.

Anticancer Potential

Another area of interest is the anticancer potential of oxazole derivatives. Studies have shown that certain oxazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Enzyme Targeting : Research indicates that the trifluoroacetyl group may enhance binding to enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Shamsuzzaman et al. synthesized a series of oxazole derivatives and evaluated their antimicrobial activity using disk diffusion methods against E. coli and S. aureus. The results indicated significant inhibition zones compared to standard antibiotics.
    CompoundInhibition Zone (mm)
    22aE. coli: 12
    S. aureus: 11
    OfloxacinE. coli: 17
    S. aureus: 16
  • Anticancer Activity :
    • A recent investigation into the anticancer properties of oxazole derivatives revealed that specific modifications to the oxazole ring could enhance cytotoxicity against breast cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.